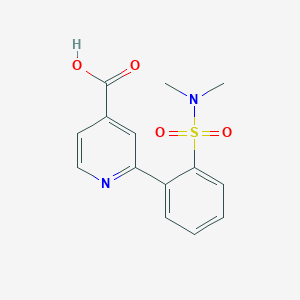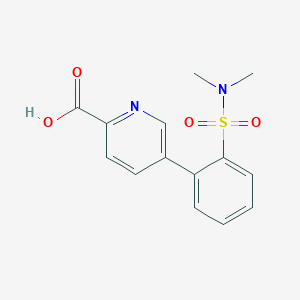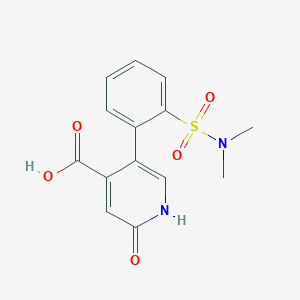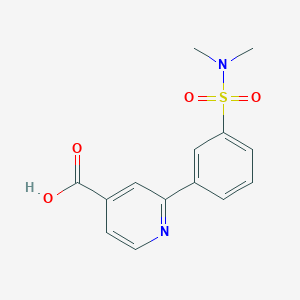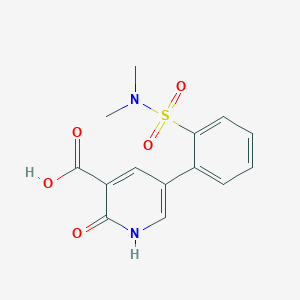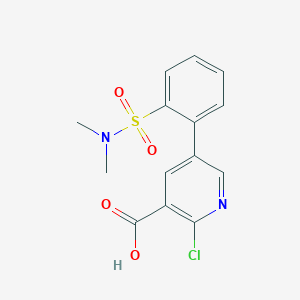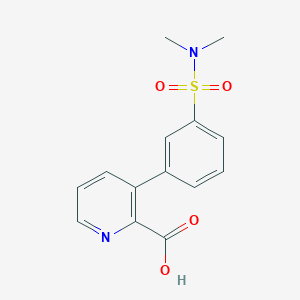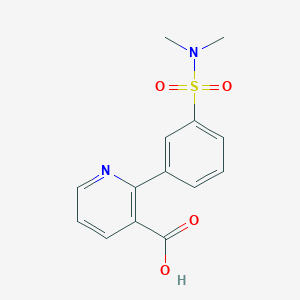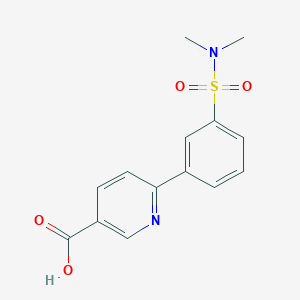
6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid (6-DMSPNA) is a compound that has been studied extensively due to its potential applications in a variety of fields. It is a derivative of nicotinic acid, a compound found in many foods and used in the treatment of dyslipidemia. 6-DMSPNA is a lipophilic molecule that has been found to possess a variety of pharmacological activities. This includes anti-inflammatory, anti-oxidative, anti-allergic, and anti-cancer properties. Additionally, 6-DMSPNA has been found to have a variety of potential applications in scientific research, including its use as a tool to study the effects of drugs on cells and tissues.
作用机制
The exact mechanism of action of 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is still not fully understood. However, it is believed that 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% interacts with various receptors in the body, including nicotinic acid receptors, to produce its pharmacological effects. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have an anti-inflammatory effect, which is believed to be mediated by its interaction with inflammatory mediators.
Biochemical and Physiological Effects
6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as anti-oxidative, anti-allergic, and anti-cancer properties. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have a variety of effects on the metabolism of cells and tissues. It has been found to have an effect on the metabolism of lipids, proteins, and carbohydrates. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have an effect on the metabolism of neurotransmitters.
实验室实验的优点和局限性
One of the advantages of using 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in laboratory experiments is that it is a lipophilic molecule, which makes it easy to dissolve in a variety of solvents. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in laboratory experiments is that it can be toxic at high concentrations. Therefore, it is important to use the appropriate safety precautions when handling 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%.
未来方向
There are a variety of potential future directions for the use of 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%. One potential direction is to further explore its potential applications in drug discovery and development. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on the metabolism of cells and tissues. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on the immune system and the nervous system. Finally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on the growth and proliferation of cancer cells.
合成方法
6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized through a variety of methods. One method involves the reaction of 3-N,N-dimethylsulfamoylphenylacetic acid with nicotinic acid in the presence of an acid catalyst. This reaction results in the formation of 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%. Other methods involve the use of different catalysts and solvents, as well as the use of different starting materials.
科学研究应用
6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has a variety of potential applications in scientific research. It has been found to be a useful tool for studying the effects of drugs on cells and tissues. For example, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used to study the effects of drugs on the growth and proliferation of cancer cells. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used to study the effects of drugs on the immune system and the nervous system. It has also been used to study the effects of drugs on the metabolism of cells and tissues.
属性
IUPAC Name |
6-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-5-3-4-10(8-12)13-7-6-11(9-15-13)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPKIVHEYSOZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

